![molecular formula C17H24N2O5 B14677680 Methyl N-[(benzyloxy)carbonyl]-beta-alanylvalinate CAS No. 33857-82-8](/img/structure/B14677680.png)
Methyl N-[(benzyloxy)carbonyl]-beta-alanylvalinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(3-{[(benzyloxy)carbonyl]amino}propanamido)-3-methylbutanoate is a complex organic compound with a variety of functional groups. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes ester, amide, and carbamate functionalities, making it a versatile molecule for synthetic and research purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(3-{[(benzyloxy)carbonyl]amino}propanamido)-3-methylbutanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzyloxycarbonyl (Cbz) protected amine: This step involves the protection of an amine group using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as triethylamine.
Amide bond formation: The protected amine is then coupled with a carboxylic acid derivative, such as an acid chloride or an activated ester, to form the amide bond.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
Methyl 2-(3-{[(benzyloxy)carbonyl]amino}propanamido)-3-methylbutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the amide and ester groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, alcohols, or thiols
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Various substituted derivatives
科学研究应用
Methyl 2-(3-{[(benzyloxy)carbonyl]amino}propanamido)-3-methylbutanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and as a substrate in enzymatic assays.
Medicine: Investigated for its potential as a prodrug, where the compound is metabolized in the body to release the active drug.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of methyl 2-(3-{[(benzyloxy)carbonyl]amino}propanamido)-3-methylbutanoate depends on its specific application. In biological systems, the compound may act as a prodrug, where it is metabolized by enzymes to release the active drug. The molecular targets and pathways involved can vary but often include enzymatic hydrolysis of the ester and amide bonds, leading to the release of the active moiety.
相似化合物的比较
Similar Compounds
Methyl 2-(3-{[(benzyloxy)carbonyl]amino}propanamido)-3-hydroxypropanoate: Similar structure but with a hydroxyl group instead of a methyl group.
Methyl 2-(3-{[(benzyloxy)carbonyl]amino}propanamido)-3-phenylpropanoate: Similar structure but with a phenyl group instead of a methyl group.
Uniqueness
Methyl 2-(3-{[(benzyloxy)carbonyl]amino}propanamido)-3-methylbutanoate is unique due to its specific combination of functional groups, which allows for a wide range of chemical modifications and applications. Its benzyloxycarbonyl protection provides stability during synthesis, while the ester and amide functionalities offer versatility in chemical reactions and biological interactions.
属性
CAS 编号 |
33857-82-8 |
|---|---|
分子式 |
C17H24N2O5 |
分子量 |
336.4 g/mol |
IUPAC 名称 |
methyl 3-methyl-2-[3-(phenylmethoxycarbonylamino)propanoylamino]butanoate |
InChI |
InChI=1S/C17H24N2O5/c1-12(2)15(16(21)23-3)19-14(20)9-10-18-17(22)24-11-13-7-5-4-6-8-13/h4-8,12,15H,9-11H2,1-3H3,(H,18,22)(H,19,20) |
InChI 键 |
OWOUWTUUBLLFMS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C(=O)OC)NC(=O)CCNC(=O)OCC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



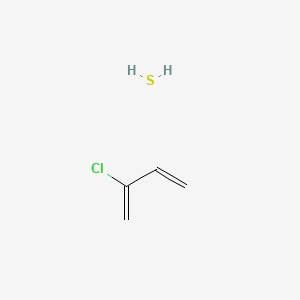

![4-[(4-Methoxybenzene-1-carbothioyl)sulfanyl]butanoic acid](/img/structure/B14677615.png)
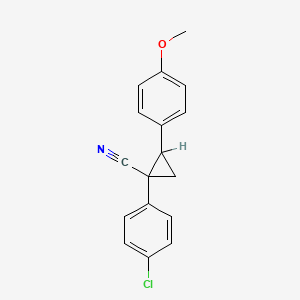
![4-[(E)-(4-Butoxyphenyl)diazenyl]phenyl butanoate](/img/structure/B14677624.png)

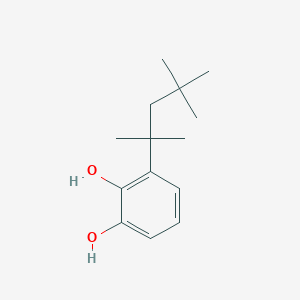
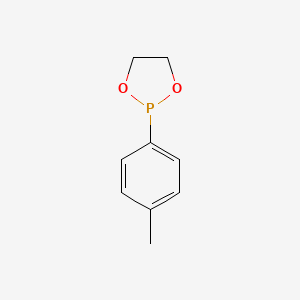
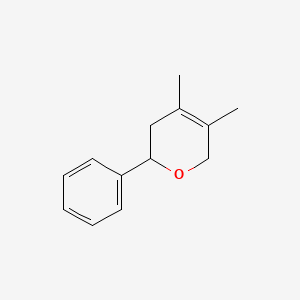
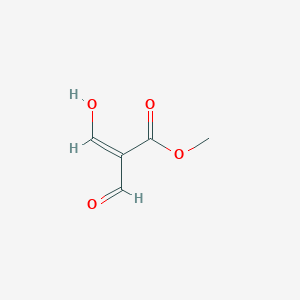
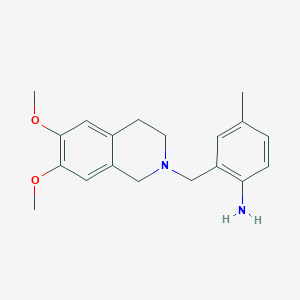

![10H-azepino[1,2-a]benzimidazole](/img/structure/B14677675.png)
